molecular formula C5H7F3O B154029 2,2,2-Trifluoroethyl allyl ether CAS No. 1524-54-5

2,2,2-Trifluoroethyl allyl ether

Cat. No. B154029
CAS RN: 1524-54-5
M. Wt: 140.1 g/mol
InChI Key: NOTCQEKRIPQPAW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl allyl ether is a compound that can be synthesized through various chemical reactions involving alcohols and allyl-containing reagents. The presence of the trifluoroethyl group is significant due to its potential to influence the physical and chemical properties of the molecule, as well as its reactivity.

Synthesis Analysis

The synthesis of homoallyl ethers, which are structurally related to 2,2,2-trifluoroethyl allyl ether, can be achieved using bismuth triflate as a catalyst. This method allows for the conversion of aldehydes to homoallyl ethers through a one-pot synthesis involving either in situ generation of the acetal or a three-component synthesis . Additionally, the synthesis of trifluoromethyl group-containing enol ethers has been accomplished using a palladium-catalyzed reaction of trifluoroallylic carbonates with oxygen nucleophiles .

Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoroethyl allyl ether is not directly discussed in the provided papers. However, the structure of related compounds, such as trifluoromethyl group-containing enol ethers, suggests that the trifluoroethyl group would be attached to an oxygen atom, which in turn is connected to an allyl group . The presence of the trifluoroethyl group is likely to influence the electron distribution and steric hindrance within the molecule.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2,2,2-trifluoroethyl allyl ether include the formation of ethers from unsaturated aliphatic alcohols catalyzed by boron trifluoride etherate . This process can involve double-bond migration and allylic rearrangement. Furthermore, the cyclization of trifluorobut-3-en-2-oles into CF3-indenes indicates the potential for 2,2,2-trifluoroethyl allyl ether to undergo similar cyclization reactions under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,2-trifluoroethyl allyl ether are not explicitly detailed in the provided papers. However, the synthesis of related trifluoromethanesulfonates and their reactions with alcohols suggest that the trifluoroethyl group can significantly enhance the reactivity of the molecule, making it a good leaving group in substitution reactions . The presence of the trifluoroethyl group is also expected to increase the molecule's lipophilicity and potentially lower its boiling point due to the electronegative nature of fluorine atoms.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2,2,2-Trifluoroethyl allyl ether is involved in the synthesis of various trifluoromethanesulfonates and reacts with alcohols to form corresponding ethers without skeletal rearrangement (Beard, Baum, & Grakauskas, 1973).
  • It is used in chemoselective allylation of acetals in ionic liquids catalyzed by trimethylsilyl trifluoromethanesulfonate, providing a green alternative to dichloromethane for allylations (Zerth, Leonard, & Mohan, 2003).
  • The compound participates in Williamson ether synthesis and Claisen rearrangement, important for teaching undergraduate laboratory ether chemistry (Sanford, Lis, & McPherson, 2009).

Advanced Organic Synthesis

  • Allyl trifluoroethyl ethers undergo efficient dehydrofluorination/metallation, serving as precursors for a range of difluoroenol silanes and stannanes in organic synthesis (Garayt & Percy, 2001).
  • Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates, including allylic ethers, have been explored for creating C-C, C-N, and C-O bonds in a more environmentally benign manner (Butt & Zhang, 2015).

Applications in Polymer Science

  • Allyl ether-functional polycarbonates, including those with 2,2,2-trifluoroethyl allyl ether, have been used in the development of non-polyether polymer electrolytes for solid-state Li batteries. These electrolytes exhibit improved mechanical stability, molecular flexibility, and ionic conductivity (Mindemark, Imholt, Montero, & Brandell, 2016).

Safety And Hazards

Allyl 2,2,2-Trifluoroethyl Ether is highly flammable and causes eye, skin, and respiratory tract irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Allyl 2,2,2-Trifluoroethyl Ether has potential applications in the field of lithium battery electrolyte solution production . It is also used in the synthesis of potentially biologically active trifluoromethyl-containing bispiro indolinone derivatives .

properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c1-2-3-9-4-5(6,7)8/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCQEKRIPQPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165014
Record name 2,2,2-Trifluoroethyl allyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl allyl ether

CAS RN

1524-54-5
Record name 3-(2,2,2-Trifluoroethoxy)-1-propene
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Record name 2,2,2-Trifluoroethyl allyl ether
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Record name 2,2,2-Trifluoroethyl allyl ether
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Record name 1524-54-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MJ Murphy, DA Dunbar, LS Kaminsky - Toxicology and applied …, 1983 - Elsevier
The fluorinated ethers 2,2,2-trifluoroethyl vinyl ether (TFVE), 2,2,2-trifluoroethyl ethyl ether (TFEE), and 2,2,2-trifluoroethyl allyl ether (TFAE) are lethal to rats pretreated with a variety of …
Number of citations: 32 www.sciencedirect.com
MJ Murphy, DA Dunbar, FP Guengerich… - Archives of Biochemistry …, 1981 - Elsevier
Destruction of highly purified hepatic cytochromes P-450 PB-B and BNF-B, the major forms from phenobarbital (PB)- or β-naphthoflavone (BNF)-induced rats, and of microsomal …
Number of citations: 24 www.sciencedirect.com
SM ADAMS, MJ MURPHY, LS KAMINSKY - Molecular Pharmacology, 1981 - Citeseer
ADAMS, SM, MJ MURPHY, AND LS KAMINSKY. Molecular orbital studies of the metabolism of fluroxene and analogous fluorinated ether anesthetics. Mol. Pharmacol. 20: 423-428(…
Number of citations: 14 citeseerx.ist.psu.edu
MJ Murphy, FP Guengerich, LS Kaminsky - Microsomes, Drug Oxidations …, 1980 - Elsevier
Publisher Summary This chapter discusses the metabolism of fluroxene and analogous fluorinated ether anesthetics by highly purified cytochromes P-450 and the associated enzyme …
Number of citations: 1 www.sciencedirect.com
JCS Kim, JM Fraser, WA Samsonoff… - Toxicologic …, 1987 - journals.sagepub.com
The lethal effects of the fluorinated ether anesthetic, fluroxene, in rats are a consequence of its metabolism, which is catalyzed by cytochrome P-450 to the toxic metabolite 2,2,2-…
Number of citations: 5 journals.sagepub.com
LS KAMINSKY, MJ MURPHY… - … of the Third …, 1980 - Elsevier-North-Holland Biomedical …
Number of citations: 1

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